2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside
Brand Name: Vulcanchem
CAS No.: 143716-62-5
VCID: VC0119769
InChI: InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Molecular Formula: C12H13FN2O9
Molecular Weight: 348.24 g/mol

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside

CAS No.: 143716-62-5

Reference Standards

VCID: VC0119769

Molecular Formula: C12H13FN2O9

Molecular Weight: 348.24 g/mol

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside - 143716-62-5

CAS No. 143716-62-5
Product Name 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside
Molecular Formula C12H13FN2O9
Molecular Weight 348.24 g/mol
IUPAC Name (2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Standard InChI InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Standard InChIKey UFSBFVZQJZMIOU-RMPHRYRLSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Synonyms 2',4'-dinitrophenyl 2-deoxy--2-fluoro-beta-D-galactopyranoside
2',4'-dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
dinitroPh-DFGP
PubChem Compound 3083384
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator